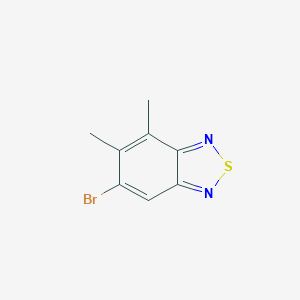

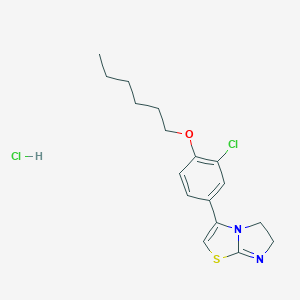

6-溴-4,5-二甲基-2,1,3-苯并噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

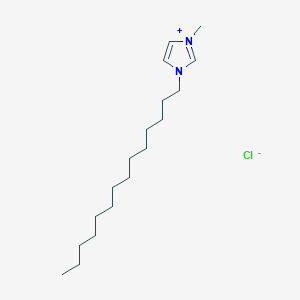

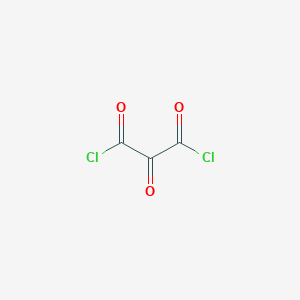

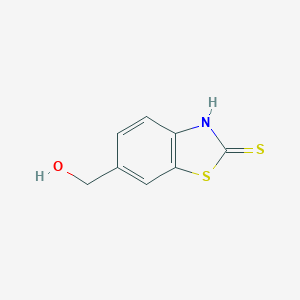

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole is a compound within the benzothiadiazole family, notable for its electron-deficient nature and potential in various fields due to its unique structural and electronic properties. Research has focused on its synthesis, structural characterization, and reactivity to explore its potential in materials science and chemistry.

Synthesis Analysis

Synthesis methods for derivatives of benzothiadiazole, including 6-bromo variants, often involve bromination reactions and the use of N-bromosuccinimide to introduce bromo groups into the molecule. These synthetic approaches allow for the generation of a wide range of substituted benzothiadiazoles, offering insights into the chemical versatility of the core structure (Neidlein & Knecht, 1987).

Molecular Structure Analysis

The structure of benzothiadiazoles, including brominated derivatives, has been extensively studied. These compounds exhibit significant electron delocalization, which impacts their chemical reactivity and physical properties. Crystallographic studies provide detailed insights into the molecular geometry and electronic structure of these molecules, facilitating their application in various domains (Yates, Mccall, & Stevens, 1991).

Chemical Reactions and Properties

Benzothiadiazoles undergo various chemical reactions, including bromination, which alters their electronic properties and reactivity. The introduction of bromo groups can significantly affect the molecule's ability to participate in further chemical transformations, such as nucleophilic substitutions or coupling reactions, showcasing the compound's versatile chemistry (Pilgram, Zupan, & Skiles, 1970).

Physical Properties Analysis

The physical properties of 6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole, such as melting point, solubility, and crystal structure, are crucial for its application in material science and chemistry. Studies have shown that these properties can be finely tuned by modifying the substituents on the benzothiadiazole core, offering a pathway to designing materials with desired characteristics (Chmovzh, Alekhina, Kudryashev, & Rakitin, 2022).

Chemical Properties Analysis

The chemical properties of benzothiadiazoles, including their reactivity, stability, and interactions with various reagents, are influenced by the presence of bromo and methyl groups. These properties determine the compound's suitability for specific applications, such as in organic synthesis or as intermediates in the production of more complex molecules (Bhagat, Deshmukh, & Kuberkar, 2012).

科学研究应用

在药物化学中的重要性

6-溴-4,5-二甲基-2,1,3-苯并噻二唑是苯并噻二唑的衍生物,苯并噻二唑是一种在药物化学领域引起重视的化合物,因为它具有广泛的生物活性。苯并噻二唑及其衍生物表现出各种药理特性,如抗病毒、抗微生物、抗糖尿病、抗肿瘤、抗炎和抗癌活性,使其成为新治疗剂开发中的关键支架。苯并噻二唑的独特结构,特别是在特定位置取代时,增强了这些生物活性,突显了在药用应用中结构变化的重要性 (Bhat & Belagali, 2020)。

在植物病害管理中的应用

除了药物应用外,苯并噻二唑衍生物,包括类似于6-溴-4,5-二甲基-2,1,3-苯并噻二唑的结构,被用于农业作为植物防御激活剂。这些化合物不直接影响病原体;相反,它们在植物中激活系统获得性抗病性(SAR),抵抗各种疾病。这种应用提供了对化学农药的更安全替代方案,减少了环境影响,同时有效保护作物免受病原体侵害 (ذبیح الله اعظمی ساردویی, فرناز فکرت, & فتانه قلاوند, 2017)。

在化疗中的作用

在化疗领域,苯并噻二唑衍生物,包括6-溴-4,5-二甲基-2,1,3-苯并噻二唑的特定结构,被探索其强效的抗肿瘤和抗癌活性。这些化合物,特别是2-芳基苯并噻二唑,已成为抗肿瘤剂开发中重要的药效团。它们的结构简单性和合成可及性使苯并噻二唑及其衍生物成为设计和开发新的癌症化疗药物的有吸引力选择 (Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015)。

安全和危害

属性

IUPAC Name |

6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-4-5(2)8-7(3-6(4)9)10-12-11-8/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQBGCGYACPACL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381766 |

Source

|

| Record name | 6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole | |

CAS RN |

175204-24-7 |

Source

|

| Record name | 6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)

![Methyl 1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B62007.png)